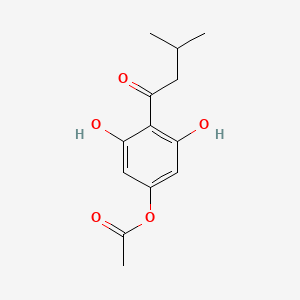
3,5-Dihydroxy-4-(3-methylbutanoyl)phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dihydroxy-4-(3-methylbutanoyl)phenyl acetate is a chemical compound known for its unique structure and properties It is characterized by the presence of hydroxyl groups, a methylbutanoyl group, and an acetate group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxy-4-(3-methylbutanoyl)phenyl acetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenol derivatives and acylating agents.
Acylation Reaction: The phenol derivative undergoes an acylation reaction with an acylating agent, such as 3-methylbutanoyl chloride, in the presence of a catalyst like aluminum chloride (AlCl3).
Hydroxylation: The resulting intermediate is then subjected to hydroxylation using reagents like hydrogen peroxide (H2O2) or other oxidizing agents to introduce hydroxyl groups at the desired positions on the phenyl ring.
Acetylation: Finally, the compound is acetylated using acetic anhydride (Ac2O) to form the acetate ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Catalytic Acylation: Using catalysts to enhance the efficiency of the acylation reaction.
Controlled Hydroxylation: Employing controlled conditions to achieve selective hydroxylation.
Purification: Utilizing methods such as recrystallization, chromatography, or distillation to purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dihydroxy-4-(3-methylbutanoyl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the methylbutanoyl moiety can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), or chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophiles: Alcohols, amines, or thiols for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Alcohol derivatives of the original compound.
Substitution: Ethers or esters formed by replacing the hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
3,5-Dihydroxy-4-(3-methylbutanoyl)phenyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of 3,5-Dihydroxy-4-(3-methylbutanoyl)phenyl acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, such as oxidative stress response, inflammation, or cell signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dihydroxy-4-(3-methylbutanoyl)-2-(3-methyl-2-buten-1-yl)phenolate: A structurally related compound with additional functional groups.
3,4-Dihydroxybenzaldehyde: A simpler phenolic compound with similar hydroxyl groups but lacking the acyl and acetate moieties.
Uniqueness
3,5-Dihydroxy-4-(3-methylbutanoyl)phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
62545-32-8 |
|---|---|
Molekularformel |
C13H16O5 |
Molekulargewicht |
252.26 g/mol |
IUPAC-Name |
[3,5-dihydroxy-4-(3-methylbutanoyl)phenyl] acetate |
InChI |
InChI=1S/C13H16O5/c1-7(2)4-10(15)13-11(16)5-9(6-12(13)17)18-8(3)14/h5-7,16-17H,4H2,1-3H3 |
InChI-Schlüssel |
UPZRNCCGEPQAPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=O)C1=C(C=C(C=C1O)OC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


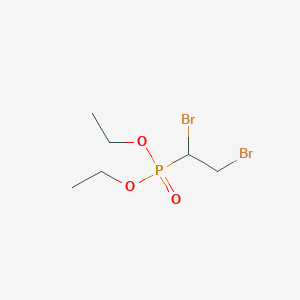
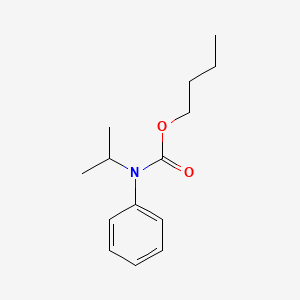

![2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate](/img/structure/B14514788.png)

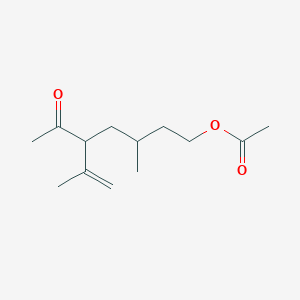
![3,3'-Dioxa-6,6'-spirobi[bicyclo[3.1.0]hexane]-2,2',4,4'-tetrone](/img/structure/B14514810.png)
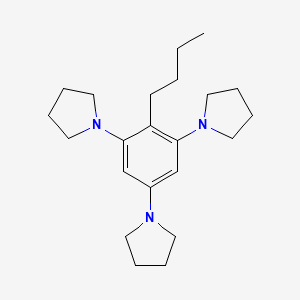



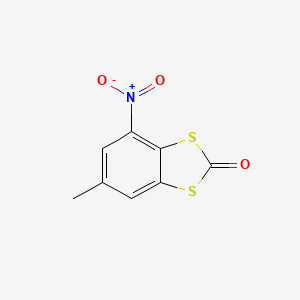
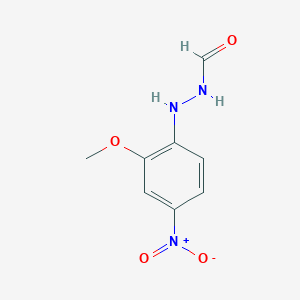
![1,1',1''-[Boranetriyltris(methylene)]tris(pentamethyldisilane)](/img/structure/B14514852.png)
